molecular formula C14H13N3O2 B11862415 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39929-60-7

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B11862415
CAS No.: 39929-60-7
M. Wt: 255.27 g/mol
InChI Key: IATOMMVPABYIPK-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused pyrrolo-pyrimidine ring system, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a pyrimidine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolo-pyrimidine derivatives .

Scientific Research Applications

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique biological and chemical properties.

Properties

CAS No.

39929-60-7

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3,7-dimethyl-1-phenylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H13N3O2/c1-15-9-8-11-12(15)17(10-6-4-3-5-7-10)14(19)16(2)13(11)18/h3-9H,1-2H3

InChI Key

IATOMMVPABYIPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N(C(=O)N(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

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